Cas no 1082878-75-8 (5-(ethanesulfonyl)-2-fluoroaniline)

5-(ethanesulfonyl)-2-fluoroaniline 化学的及び物理的性質
名前と識別子
-
- 5-(ethanesulfonyl)-2-fluoroaniline
-
- インチ: 1S/C8H10FNO2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3
- InChIKey: DKIDWWMOZFJMOS-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC(S(CC)(=O)=O)=CC=C1F
5-(ethanesulfonyl)-2-fluoroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1220773-250mg |
5-(ethanesulfonyl)-2-fluoroaniline |
1082878-75-8 | 95% | 250mg |
$998 | 2022-11-01 |
5-(ethanesulfonyl)-2-fluoroaniline 関連文献
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
5-(ethanesulfonyl)-2-fluoroanilineに関する追加情報
Research Brief on 5-(Ethanesulfonyl)-2-fluoroaniline (CAS: 1082878-75-8) in Chemical Biology and Pharmaceutical Applications
5-(Ethanesulfonyl)-2-fluoroaniline (CAS: 1082878-75-8) is a fluorinated aniline derivative with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. This research brief consolidates the latest findings on its synthesis, applications, and mechanistic insights, providing a comprehensive overview for professionals in the field.
The compound's structural features, including the ethanesulfonyl and fluoro substituents, contribute to its unique reactivity and binding properties. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its utility in modulating protein-protein interactions and enzyme inhibition. For instance, derivatives of 5-(ethanesulfonyl)-2-fluoroaniline have shown promising activity against tyrosine kinases, which are critical targets in oncology and inflammatory diseases.
One notable application of 5-(ethanesulfonyl)-2-fluoroaniline is its incorporation into the scaffold of novel EGFR (Epidermal Growth Factor Receptor) inhibitors. A 2023 study demonstrated that this compound enhances the selectivity and potency of inhibitors by optimizing hydrophobic interactions within the ATP-binding pocket. Computational modeling and X-ray crystallography data further support its role in stabilizing inhibitor-enzyme complexes, as reported in Nature Communications.
In addition to its therapeutic potential, 5-(ethanesulfonyl)-2-fluoroaniline has been investigated for its metabolic stability and pharmacokinetic properties. Recent preclinical studies indicate that the ethanesulfonyl group improves solubility and reduces cytochrome P450-mediated degradation, addressing common challenges in drug development. These findings were presented at the 2024 American Chemical Society (ACS) National Meeting, underscoring the compound's translational relevance.
Future research directions include exploring its utility in PROTAC (Proteolysis-Targeting Chimeras) design and covalent inhibitor development. Collaborative efforts between academia and industry are expected to accelerate the optimization of 5-(ethanesulfonyl)-2-fluoroaniline-based candidates, with several patents filed in Q1 2024 highlighting its commercial viability. This brief underscores the compound's multifaceted role in advancing precision medicine and encourages further interdisciplinary studies to unlock its full potential.
1082878-75-8 (5-(ethanesulfonyl)-2-fluoroaniline) 関連製品
- 2034531-70-7(1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide)
- 2229276-38-2(2-3-(methoxymethyl)furan-2-ylbutanoic acid)
- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)
- 2228438-70-6(1-2-(3,4,5-trifluorophenyl)ethylcyclopropan-1-ol)
- 1361715-48-1(2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester)
- 64913-16-2(1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose)
- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)
- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)
- 1822349-40-5(Benzeneacetic acid, α-amino-3-bromo-2,6-difluoro-, methyl ester)
- 1107580-37-9(4-(Cyclopentylsulfanyl)phenylboronic acid)



